4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide is a chemical compound that belongs to the class of thiazinanes Thiazinanes are heterocyclic compounds containing a six-membered ring with nitrogen and sulfur atoms
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11(2)15-14(17)12-5-7-13(8-6-12)16-9-3-4-10-20(16,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAVDOGZRUWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of the Benzamide Group: The benzamide group is introduced by reacting the thiazinane intermediate with an appropriate benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazinane derivatives with lower oxidation states.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazinane derivatives with lower oxidation states.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving sulfur and nitrogen atoms.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of thiazinane derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazinane ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the benzamide group can interact with protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-pentylbenzenesulfonamide
Uniqueness
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-isopropylbenzamide is unique due to the presence of the isopropyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
